3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound characterized by the presence of a dithiolane ring and a dihydronaphthalenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the formation of the dithiolane ring followed by its attachment to the dihydronaphthalenone core. Common synthetic routes include:
Formation of the Dithiolane Ring: This step involves the reaction of a suitable dithiol with a methylating agent under controlled conditions to form the 2-methyl-1,3-dithiolan-2-yl group.
Attachment to Dihydronaphthalenone: The dithiolane ring is then attached to the dihydronaphthalenone core through a series of condensation reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the dithiolane ring or the dihydronaphthalenone core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The dithiolane ring and dihydronaphthalenone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Affecting metabolic or signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane
- 1-Methyl-3-[4-(2-methyl-1,3-dithiolan-2-yl)phenyl]urea
- Ethyl 2-(2-methyl-1,3-dithiolan-2-yl)acetate
Uniqueness
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dithiolane ring and a dihydronaphthalenone core sets it apart from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
63791-67-3 |
---|---|
Molecular Formula |
C14H16OS2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-(2-methyl-1,3-dithiolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H16OS2/c1-14(16-6-7-17-14)11-8-10-4-2-3-5-12(10)13(15)9-11/h2-5,11H,6-9H2,1H3 |
InChI Key |
JSYYEHMQPSCOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCS1)C2CC3=CC=CC=C3C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.